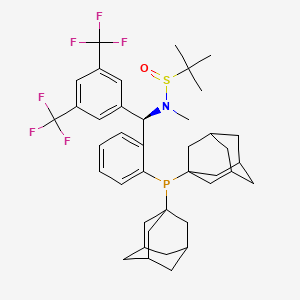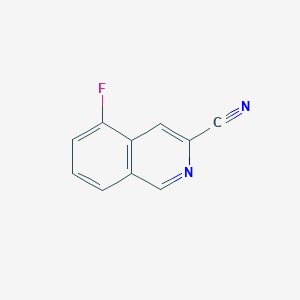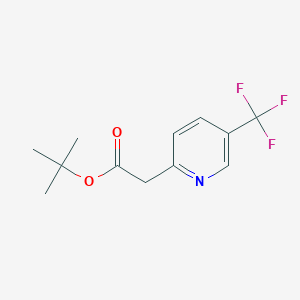
6,7-Dibromo-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-2-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 6 and 7, and an amide group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthamide typically involves the bromination of 2-naphthamide. The process begins with the preparation of 2-naphthamide, which is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dibromo-2-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.
Major Products: The major products formed from these reactions include various substituted naphthamide derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6,7-Dibromo-2-naphthamide has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its charge transport properties.
Medicinal Chemistry: The compound has been studied for its potential inhibitory activity against enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurological disorders.
Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-2-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This interaction is facilitated by the bromine atoms and the amide group, which enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
6,6’-Dibromo-1,1’-bi-2-naphthol: This compound shares a similar brominated naphthalene structure but differs in the presence of a bi-naphthol linkage.
1,8-Naphthalimide Derivatives: These compounds are structurally related and are used in similar applications, such as OLEDs and other optoelectronic devices.
Uniqueness: 6,7-Dibromo-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and properties.
Propiedades
Fórmula molecular |
C11H7Br2NO |
|---|---|
Peso molecular |
328.99 g/mol |
Nombre IUPAC |
6,7-dibromonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H7Br2NO/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H2,14,15) |
Clave InChI |
FXOPISZHGNMAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)


![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)

![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)







